

An In-depth Technical Guide to (Bromomethyl)cyclobutane (CAS: 17247-58-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Bromomethyl)cyclobutane

Cat. No.: B093029

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromomethyl)cyclobutane, with CAS number 17247-58-4, is a synthetically versatile organobromine compound. Its strained four-membered ring and reactive bromomethyl group make it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug development.

Chemical and Physical Properties

(Bromomethyl)cyclobutane is a colorless to light yellow liquid.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₉ Br	[2]
Molecular Weight	149.03 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	123-124 °C (lit.)	[3] [4] [5]
Density	1.326 g/mL at 25 °C (lit.)	[3] [4] [5]
Refractive Index (n _{20/D})	1.48 (lit.)	[3] [4] [5]
Flash Point	41 °C (105.8 °F) - closed cup	[3] [6]
Solubility	80 mg/L at 20 °C	[4]
Vapor Pressure	15.7 mmHg at 25 °C	[4]
SMILES String	BrCC1CCCC1	[3]
InChI Key	FLHFTXCMKFVKRP- UHFFFAOYSA-N	[3]

Synthesis of (Bromomethyl)cyclobutane

Several methods for the synthesis of **(bromomethyl)cyclobutane** have been reported, primarily involving the bromination of cyclobutylmethanol or the rearrangement of cyclopropylmethanol derivatives.

Experimental Protocols

Method 1: Bromination of Cyclobutylmethanol with Triphenylphosphite and Bromine

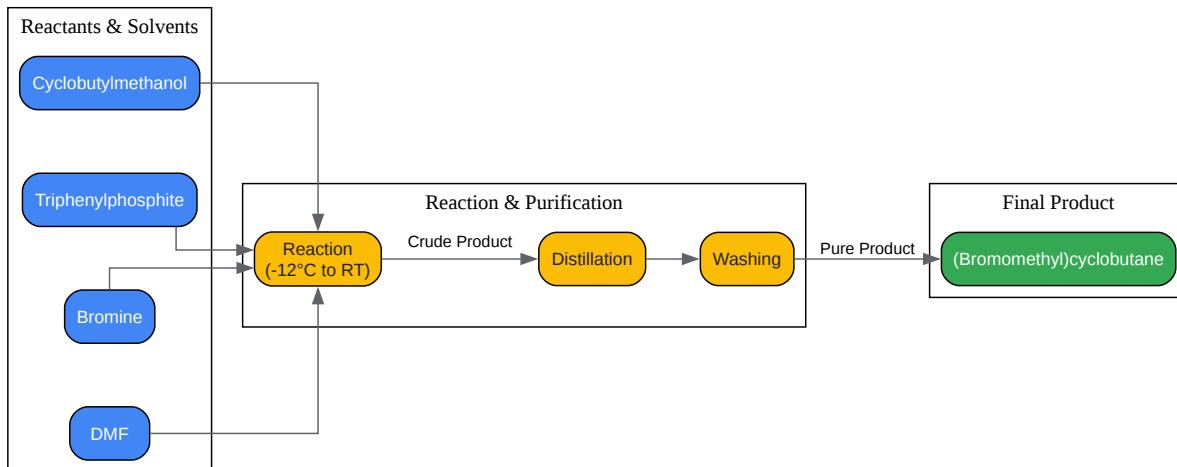
This method provides high-purity **(bromomethyl)cyclobutane** with good yield.[\[2\]](#)

Experimental Protocol:

- To a clean, dry reactor equipped with a stirrer and under a nitrogen atmosphere, add N,N-dimethylformamide (DMF) (5.1 eqV) followed by triphenylphosphite (1.0 eq).

- Cool the mixture and introduce bromine (1.0 eq) while maintaining the temperature below 12 °C.
- Adjust the jacket temperature to -12 °C.
- Slowly add cyclobutylmethanol (1.0 eq) to the reaction mixture, ensuring the temperature does not exceed -5 °C.
- After the addition is complete, allow the mixture to slowly warm to room temperature.
- The product is isolated by distillation and subsequent washing.

A typical yield for this reaction is around 78% with a purity of over 98%.[2]


Method 2: Synthesis from Cyclopropyl Carbinol and Hydrobromic Acid

This method utilizes readily available starting materials but may produce byproducts that require further purification steps.[7]

Experimental Protocol:

- Dissolve cyclopropyl carbinol in 48% hydrobromic acid.
- Heat the mixture to 40-50 °C and stir for 4 hours.
- After the reaction, cool the mixture to room temperature and separate the organic layer.
- The crude product, a mixture of **(bromomethyl)cyclobutane**, 4-bromo-1-butene, and cyclopropylmethyl bromide, is obtained after distillation.
- To remove the 4-bromo-1-butene impurity, stir the crude product with N-bromosuccinimide at room temperature for 1-2 days.
- To remove the cyclopropylmethyl bromide impurity, heat the product with a high-boiling point amine (e.g., dibenzylamine) at 50-100 °C for 1-5 days.
- The final high-purity **(bromomethyl)cyclobutane** is obtained by distillation.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **(Bromomethyl)cyclobutane**.

Chemical Reactivity and Applications in Drug Development

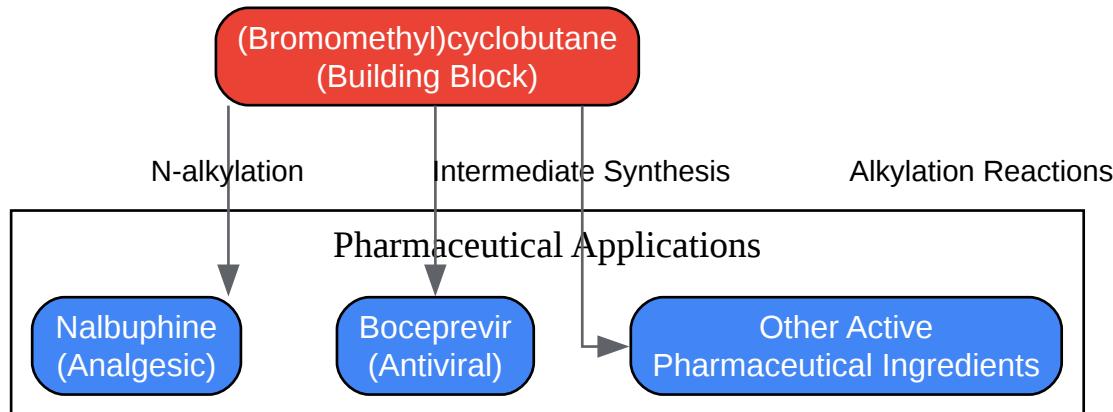
(Bromomethyl)cyclobutane is a key intermediate in the synthesis of several important pharmaceutical compounds. Its primary utility lies in its role as an alkylating agent, where the cyclobutylmethyl moiety is introduced into a target molecule.^[1]

Role in the Synthesis of Nalbuphine

Nalbuphine is a potent opioid analgesic.^[1] The synthesis of nalbuphine involves the N-alkylation of a nor-oxymorphone derivative with **(bromomethyl)cyclobutane**.^[3]

Reaction Scheme:

Noroxymorphone is reacted with **(bromomethyl)cyclobutane** in the presence of a base to yield nalbuphine.


Role in the Synthesis of Boceprevir

Boceprevir is a protease inhibitor used in the treatment of Hepatitis C.^[1] The synthesis of boceprevir involves the incorporation of the cyclobutylmethyl group, which is derived from **(bromomethyl)cyclobutane**, at an early stage.

Other Reactions

(Bromomethyl)cyclobutane undergoes typical reactions of an alkyl bromide. It can react with various nucleophiles such as amines, enolates, and other carbanions to form new carbon-carbon and carbon-heteroatom bonds.^{[8][9]} For instance, its reaction with hydroxychromen-4-one derivatives has been investigated.^{[3][5]} When heated with methanol, it can undergo both SN1 and E1 reactions, potentially leading to rearranged products due to a hydride shift.^[10]

Logical Relationship in Drug Synthesis

[Click to download full resolution via product page](#)

Caption: **(Bromomethyl)cyclobutane** as a key building block in pharmaceutical synthesis.

Safety and Handling

(Bromomethyl)cyclobutane is a flammable liquid and vapor.^{[3][6]} It should be handled in a well-ventilated area, away from heat, sparks, and open flames.^[11] Personal protective equipment, including safety glasses, gloves, and appropriate respiratory protection, should be worn.^{[3][11]} It is irritating to the eyes, respiratory system, and skin.^[4] In case of contact, rinse the affected area immediately with plenty of water.^[11]

Hazard Information:

- GHS Pictogram: GHS02 (Flame)^{[3][6]}
- Signal Word: Warning^{[3][6]}
- Hazard Statements: H226 (Flammable liquid and vapor)^{[3][6]}
- Precautionary Statements: P210, P233, P240, P241, P242, P243^{[3][6]}

Conclusion

(Bromomethyl)cyclobutane is a crucial reagent in modern organic and medicinal chemistry. Its unique structural features and reactivity have established it as an indispensable building block for the synthesis of complex and biologically active molecules, most notably in the development of analgesic and antiviral drugs. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and pharmaceutical manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aurigeneservices.com [aurigeneservices.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. One-Pot Process for Synthesis of Nalbuphine Hydrochloride and Impurity Control Strategy [ouci.dntb.gov.ua]
- 6. medkoo.com [medkoo.com]
- 7. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boceprevir synthesis - chemicalbook [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Bromomethyl)cyclobutane (CAS: 17247-58-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093029#bromomethyl-cyclobutane-cas-number-17247-58-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

